molecular formula C15H12BrNO4S B7478806 [2-(5-Bromothiophen-2-yl)-2-oxoethyl] 2-benzamidoacetate

[2-(5-Bromothiophen-2-yl)-2-oxoethyl] 2-benzamidoacetate

Cat. No.: B7478806
M. Wt: 382.2 g/mol
InChI Key: IOXPQKWGTMPXAJ-UHFFFAOYSA-N
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Description

[2-(5-Bromothiophen-2-yl)-2-oxoethyl] 2-benzamidoacetate: is a synthetic organic compound that features a thiophene ring substituted with a bromine atom and a benzamidoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(5-Bromothiophen-2-yl)-2-oxoethyl] 2-benzamidoacetate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for bromination and esterification can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed:

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced carbonyl compounds.

    Substitution: Thiophene derivatives with substituted nucleophiles.

Properties

IUPAC Name

[2-(5-bromothiophen-2-yl)-2-oxoethyl] 2-benzamidoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO4S/c16-13-7-6-12(22-13)11(18)9-21-14(19)8-17-15(20)10-4-2-1-3-5-10/h1-7H,8-9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXPQKWGTMPXAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)OCC(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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